![molecular formula C15H16Cl2N5O6+ B13828747 (2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13828747.png)

(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

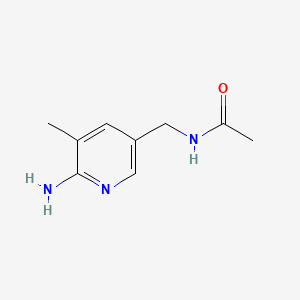

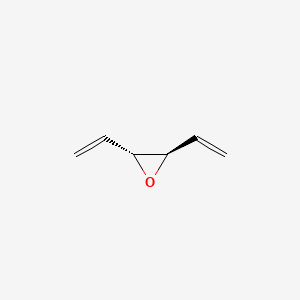

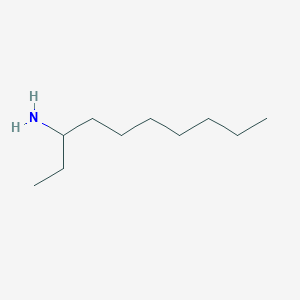

Lamotrigine N2-glucuronide is a major metabolite of lamotrigine, a widely used second-generation antiepileptic drug. Lamotrigine is primarily used for the treatment of focal and generalized seizures in both adults and children. Following oral administration, lamotrigine is rapidly absorbed and undergoes extensive metabolism by glucuronidation, where approximately 75% of the dose is converted to lamotrigine N2-glucuronide .

Métodos De Preparación

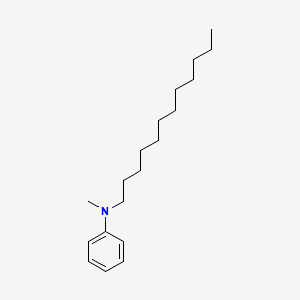

Synthetic Routes and Reaction Conditions: Lamotrigine N2-glucuronide is synthesized through the glucuronidation of lamotrigine. This process is primarily catalyzed by the uridine-diphosphate-glucuronosyltransferase (UGT) family of enzymes, specifically the 1A4 and 2B7 isoforms . The reaction involves the conjugation of lamotrigine with glucuronic acid, resulting in the formation of lamotrigine N2-glucuronide.

Industrial Production Methods: Industrial production of lamotrigine N2-glucuronide typically involves the use of recombinant UGT enzymes to catalyze the glucuronidation reaction. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure efficient conversion of lamotrigine to its glucuronide metabolite .

Análisis De Reacciones Químicas

Types of Reactions: Lamotrigine N2-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to lamotrigine, facilitated by UGT enzymes .

Common Reagents and Conditions: The glucuronidation reaction requires lamotrigine, glucuronic acid, and UGT enzymes. The reaction is typically carried out in an aqueous buffer solution at physiological pH and temperature to mimic the conditions in the human body .

Major Products: The major product of the glucuronidation reaction is lamotrigine N2-glucuronide. This metabolite is then excreted from the body via the urinary system .

Aplicaciones Científicas De Investigación

Lamotrigine N2-glucuronide has several scientific research applications, particularly in the fields of pharmacokinetics and drug metabolism. It is used to study the metabolic pathways of lamotrigine and to monitor therapeutic drug levels in patients. The compound is also utilized in the development of analytical methods for the quantification of lamotrigine and its metabolites in biological samples .

Mecanismo De Acción

The mechanism of action of lamotrigine N2-glucuronide is primarily related to its role as a metabolite of lamotrigine. Lamotrigine exerts its effects by inhibiting voltage-sensitive sodium channels, stabilizing neuronal membranes, and reducing the release of excitatory neurotransmitters such as glutamate . The glucuronidation of lamotrigine to form lamotrigine N2-glucuronide is a detoxification process that facilitates the excretion of the drug from the body .

Comparación Con Compuestos Similares

Lamotrigine N2-glucuronide is unique in its specific glucuronidation pathway and its role as a major metabolite of lamotrigine. Similar compounds include other glucuronide metabolites of antiepileptic drugs, such as valproic acid glucuronide and carbamazepine glucuronide. These compounds also undergo glucuronidation as a means of detoxification and excretion, but they differ in their parent drug structures and specific metabolic pathways .

Propiedades

Fórmula molecular |

C15H16Cl2N5O6+ |

|---|---|

Peso molecular |

433.2 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R)-6-[3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazin-2-ium-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H15Cl2N5O6/c16-5-3-1-2-4(6(5)17)7-12(18)20-15(19)22(21-7)13-10(25)8(23)9(24)11(28-13)14(26)27/h1-3,8-11,13,23-25H,(H4,18,19,20,26,27)/p+1/t8-,9-,10+,11-,13?/m0/s1 |

Clave InChI |

IEVMENHZPOWVGO-NJMOVEGISA-O |

SMILES isomérico |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)C3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N)N |

SMILES canónico |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C([N+](=N2)C3C(C(C(C(O3)C(=O)O)O)O)O)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(decanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B13828679.png)

![[(1S,2R,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-sulfamoyloxycyclopentyl]methyl sulfamate](/img/structure/B13828700.png)

![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)

![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)

![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)

![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)

![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)